molecular formula C13H14N2O2S B13519956 Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate

Katalognummer: B13519956
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: UKEPUKRKKINWGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group and a p-tolyl group attached to the thiazole ring, along with a methyl ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate typically involves the condensation of p-toluidine with α-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can disrupt the normal function of enzymes and proteins, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes involved in metabolic pathways, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(2-amino-4-p-tolylthiazol-5-yl)acetate is unique due to the presence of both an amino group and a p-tolyl group, which enhance its biological activity and make it a versatile intermediate for further chemical modifications. Its combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other thiazole derivatives .

Eigenschaften

Molekularformel

C13H14N2O2S

Molekulargewicht

262.33 g/mol

IUPAC-Name

methyl 2-[2-amino-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetate

InChI

InChI=1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17-2)18-13(14)15-12/h3-6H,7H2,1-2H3,(H2,14,15)

InChI-Schlüssel

UKEPUKRKKINWGD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.